6-CHLORO-2-(3-TRIFLUOROMETHOXYPHENYL)BENZOIC ACID
Description
6-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 6-position of the benzene ring and a 3-trifluoromethoxyphenyl group at the 2-position. The molecular formula is C₁₄H₈ClF₃O₃, with a calculated molecular weight of 328.66 g/mol.
Properties
IUPAC Name |
2-chloro-6-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-6-2-5-10(12(11)13(19)20)8-3-1-4-9(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYRFIMYZTPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691778 | |
| Record name | 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261878-15-2 | |
| Record name | 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorobenzoic acid and 3-trifluoromethoxyphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-chlorobenzoic acid with 3-trifluoromethoxyphenylboronic acid.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
6-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Acidity: The trifluoromethoxy group in the target compound enhances acidity compared to methoxy (-OCH₃) or amino (-NH-) substituents due to its strong electron-withdrawing nature. This property may favor applications in catalysis or as a ligand in coordination chemistry . In contrast, the nitro (-NO₂) group in 6-chloro-2-(4-methoxy-phenylamino)-3-nitro-benzoic acid further lowers the pKa (~1.5–2.5), making it a stronger acid than the target compound .
Synthetic Accessibility: The synthesis of trifluoromethoxy-substituted benzoic acids typically involves nucleophilic aromatic substitution or coupling reactions. For example, describes a method using propargyl bromide and TBAB catalysis for analogous quinoline derivatives, which could be adapted for the target compound . Nitro- and chloro-substituted analogs (e.g., 6-benzoyl-3-chloro-2-nitrobenzoic acid) are often synthesized via Friedel-Crafts acylation or nitration followed by halogenation .
Thermal and Stability Profiles: Benzoic acids with electron-withdrawing groups (e.g., -OCF₃, -NO₂) generally exhibit higher thermal stability. For instance, highlights that lanthanide complexes of nitro-substituted benzoic acids decompose above 300°C, suggesting similar stability for the target compound . Formyl-substituted analogs (e.g., 2-chloro-6-fluoro-3-formylbenzoic acid) are more reactive due to the aldehyde group, limiting their thermal stability .
Biological and Industrial Applications :
- Trifluoromethoxy groups are prevalent in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity. The target compound may serve as a precursor for kinase inhibitors or anti-inflammatory agents .
- Nitro-substituted analogs are often explored as chelating agents in metal recovery or as intermediates in dye synthesis .
Biological Activity
6-Chloro-2-(3-trifluoromethoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is . The presence of the chloro group, trifluoromethyl group, and methoxy group contributes to its distinct chemical properties, influencing its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be linked to its structural characteristics. For example, the trifluoromethyl group enhances lipophilicity, potentially increasing binding affinity to enzyme active sites.
- Protein-Ligand Interactions : Studies indicate that the compound can modulate protein interactions, impacting cellular signaling pathways. This modulation is crucial in therapeutic contexts where protein function alteration is desired.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related trifluoromethyl-containing compounds. While specific data on this compound remains limited, compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, trifluoromethyl groups are known to enhance the potency of antimicrobial agents by improving their interaction with microbial cell membranes .
Anticancer Potential
Research has indicated that compounds containing trifluoromethyl groups may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. Although direct studies on this compound are scarce, its structural analogs have shown promise in preclinical models .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Chloro, trifluoromethyl, methoxy groups | Potential enzyme inhibitor |
| 6-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | Chloro, trifluoromethyl groups | Antimicrobial properties |
| 6-Chloro-2-(3-methylphenyl)benzoic acid | Chloro, methyl groups | Antitumor activity |
This table highlights how variations in substituents can influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's lipophilicity and biological interactions.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced inhibition of specific enzymes compared to their non-fluorinated counterparts. This suggests that this compound may similarly enhance enzyme inhibition efficacy .
- Antimicrobial Evaluation : Research into related compounds showed that those containing trifluoromethyl groups displayed significant antibacterial activity against Gram-positive bacteria. While direct testing on this compound is needed, it suggests a potential for similar effects .
- Anticancer Activity : In vitro studies on related benzoic acid derivatives indicated that they could induce apoptosis in cancer cell lines through specific signaling pathway modulation. Further investigation into this compound could elucidate its potential in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
